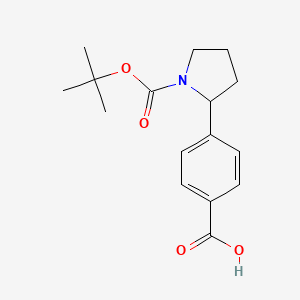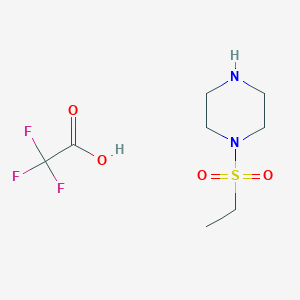![molecular formula C13H16F3N B1462019 (1-シクロプロピルエチル)({[3-(トリフルオロメチル)フェニル]メチル})アミン CAS No. 1019542-80-3](/img/structure/B1462019.png)
(1-シクロプロピルエチル)({[3-(トリフルオロメチル)フェニル]メチル})アミン
説明
(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine is a useful research compound. Its molecular formula is C13H16F3N and its molecular weight is 243.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
私は、「(1-シクロプロピルエチル)({[3-(トリフルオロメチル)フェニル]メチル})アミン」の科学研究への応用について調査しましたが、残念ながら、具体的な応用は検索結果では容易に見つかりませんでした。 この化合物は、サプライヤーのサンタクルーズバイオテクノロジー社の1社が示すように、プロテオミクス研究で使用される特殊な製品です .
生化学分析
Biochemical Properties
(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may bind to specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to receptor sites on proteins .
Cellular Effects
The effects of (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
At the molecular level, (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine exerts its effects through several mechanisms. It may bind to biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can also result in adaptive cellular responses .
Dosage Effects in Animal Models
The effects of (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve a noticeable impact. Toxicity studies have indicated that high doses can cause significant adverse effects .
Metabolic Pathways
(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate specific enzymes, leading to changes in the concentration of metabolites within the cell .
Transport and Distribution
The transport and distribution of (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine within cells and tissues are critical for its activity. It may interact with transporters or binding proteins, affecting its localization and accumulation. The compound’s distribution can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules .
特性
IUPAC Name |
1-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-9(11-5-6-11)17-8-10-3-2-4-12(7-10)13(14,15)16/h2-4,7,9,11,17H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXBADJMRQJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)

![2-(Methylthio)benzo[d]thiazol-6-ol](/img/structure/B1461951.png)




![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)
